![molecular formula C22H20N4O B4543507 N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4543507.png)
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation.
Mechanism of Action
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the activity of the AMPA receptor, N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide can modulate neuronal excitability and neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models, including modulation of glutamate release, inhibition of neuronal excitability, and improvement of synaptic plasticity. In addition, N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide for lab experiments is its potency and selectivity as an AMPA receptor antagonist. This allows for precise modulation of neuronal activity and neurotransmitter release, which is important for studying the underlying mechanisms of neurological and psychiatric disorders. However, one limitation of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are a number of future directions for research on N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, including further studies on its therapeutic potential in neurological and psychiatric disorders, as well as its potential use as a research tool for studying synaptic plasticity and memory formation. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, as well as its potential side effects and toxicity. Finally, there is a need for the development of new and improved AMPA receptor antagonists, which may have even greater therapeutic potential than N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide.
Scientific Research Applications
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, stroke, depression, and anxiety. It has been shown to have potent anticonvulsant effects in animal models of epilepsy, and has also been shown to improve cognitive function in animal models of stroke. In addition, N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
properties
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-8-10-16(11-9-14)20-13-18(17-6-4-5-7-19(17)23-20)22(27)24-21-12-15(2)26(3)25-21/h4-13H,1-3H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANIJCEENCBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN(C(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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